8-(Benzyloxy)imidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Membrane permeability

Researchers targeting bradykinin B2 receptor for inflammatory/pain indications need the exact 8-benzyloxy scaffold used to develop the first orally active non-peptide B2 antagonists (FR173657, IC50 0.56 nM). Generic 8-substituted analogs cannot reproduce the published SAR or enable late-stage deprotection to 8-OH. This crystalline intermediate (mp 75-77°C) is stable at RT and ships globally. • Proven lead: Unique entry to FR173657 series with sub-nM affinity • Orthogonal deprotection: Benzyl group cleaved quantitatively by hydrogenolysis (H2, Pd/C) • Balanced properties: LogP 2.91, TPSA 26.53 Ų, zero HBD - ideal for oral bioavailability.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 96428-16-9
Cat. No. B1282718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)imidazo[1,2-a]pyridine
CAS96428-16-9
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3
InChIInChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2
InChIKeyLDJVMJRATISVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Benzyloxy)imidazo[1,2-a]pyridine – Identity & Procurement Overview


8-(Benzyloxy)imidazo[1,2-a]pyridine (CAS 96428-16-9) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a benzyloxy substituent at the 8-position of the fused bicyclic core . Its molecular formula is C₁₄H₁₂N₂O with a molecular weight of 224.26 g/mol, and it exhibits a melting point of 75–77 °C, a computed LogP of approximately 2.9, and a topological polar surface area (TPSA) of 26.53 Ų . The compound is commercially available at purities ≥95% and is primarily employed as a versatile synthetic intermediate in medicinal chemistry programs, most notably as the foundational scaffold from which the first orally active non-peptide bradykinin B₂ receptor antagonists (e.g., FR173657) were developed [1].

Why 8-Benzyloxy Substitution Cannot Be Interchanged


Substitution at the 8-position of the imidazo[1,2-a]pyridine nucleus profoundly influences both physicochemical properties and synthetic utility, making in-class analogs non-interchangeable in a research or procurement setting . For example, replacing the benzyloxy group with a hydroxyl, methoxy, or chloro substituent alters the LogP by up to 1.9 log units, modifies the hydrogen-bonding capacity and TPSA, and eliminates the critical benzyl protecting-group functionality that enables selective late-stage deprotection to the 8-hydroxy congener . Moreover, the specific benzyloxy-substituted variant served as the unique screening lead (compound 2) from which the first orally active non-peptide bradykinin B₂ antagonists (FR173657 class) were elaborated—a discovery trajectory that began with the intact 8-benzyloxy scaffold, not with its 8-methoxy or 8-chloro analogs [1]. These quantitative differences in lipophilicity, polarity, and synthetic versatility directly underpin the scientific and procurement decision to specify 8-(benzyloxy)imidazo[1,2-a]pyridine rather than a generic in-class replacement.

8-(Benzyloxy)imidazo[1,2-a]pyridine – Comparative Differentiation Evidence


Lipophilicity Advantage Over Analogs

The 8-benzyloxy derivative exhibits a computed LogP of 2.91, which is substantially higher than that of the 8-methoxy (LogP 1.34), 8-hydroxy (LogP 1.04), and 8-chloro (LogP 1.99) analogs . This difference of +1.57 log units vs. 8-methoxy and +1.87 log units vs. 8-hydroxy places the benzyloxy compound in a lipophilicity range more favorable for passive membrane permeation and potential CNS penetration, while retaining a TPSA (26.53 Ų) well below the 90 Ų threshold commonly associated with blood-brain barrier penetration .

Lipophilicity Drug-likeness Membrane permeability

TPSA Profile for Screening Libraries

The target compound has a TPSA of 26.53 Ų, which is identical to that of the 8-methoxy analog (26.53 Ų), 11.00 Ų lower than the 8-hydroxy analog (TPSA 37.53 Ų), and 9.23 Ų higher than the 8-chloro analog (TPSA 17.30 Ų) . This intermediate TPSA value, combined with zero hydrogen bond donors and three hydrogen bond acceptors, positions the 8-benzyloxy derivative within the favorable property space for oral bioavailability and CNS penetration (commonly TPSA <90 Ų and ≤3 HBD) while still providing sufficient polarity for target engagement .

Polar surface area Blood-brain barrier Drug design

Benzyl Ether as Traceless Protecting Group

The 8-benzyloxy substituent functions as a protecting group that can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) to reveal the 8-hydroxyimidazo[1,2-a]pyridine scaffold, a transformation not accessible from the 8-methoxy or 8-chloro analogs under similarly mild and selective conditions [1]. The synthesis of the target compound from 2-amino-3-benzyloxypyridine and bromoacetaldehyde proceeds with an isolated yield of 64% (7.2 g obtained as colorless needles), demonstrating the scalability and reliability of the benzyloxy protection strategy at the monomer stage [2]. In contrast, the 8-methoxy analog requires harsh demethylating agents (e.g., BBr₃, HBr) that can compromise other functional groups, while the 8-chloro analog cannot be directly converted to the 8-hydroxy derivative without nucleophilic aromatic substitution under forcing conditions [1].

Protecting group Hydrogenolysis Multi-step synthesis

Key Intermediate in B₂ Antagonist Discovery

8-(Benzyloxy)imidazo[1,2-a]pyridine (designated as compound 2) was the unique screening lead identified through a two-step intentional random screening process that initiated the discovery of the first orally active non-peptide bradykinin B₂ receptor antagonists [1]. Systematic modification of compound 2 led to the clinical candidate FR173657, which demonstrated an IC₅₀ of 0.56 nM in guinea pig ileum B₂ binding and an oral ED₅₀ of 0.075 mg/kg against BK-induced bronchoconstriction in guinea pigs [1]. The 8-benzyloxy scaffold was essential to this discovery: SAR studies established that the 8-benzyloxy substitution pattern was critical for binding affinity, and subsequent elaboration at the benzyl para-position with the N-acylglycyl-N-methylamino-2,6-dichlorobenzyl moiety yielded the optimized antagonist series [1]. No alternative 8-substituted imidazo[1,2-a]pyridine (e.g., 8-methoxy, 8-chloro) has been reported to yield orally active B₂ antagonists of comparable potency.

Bradykinin B2 receptor Drug discovery FR173657

Crystallinity and Purification Advantage

The target compound has a reported melting point of 75–77 °C and is typically isolated as colorless needles, facilitating purification by recrystallization [1][2]. In contrast, the 8-methoxy analog (CAS 100592-04-9) is often described as a low-melting solid or oil at ambient temperature, and the 8-chloro analog (CAS 1195251-29-6) is typically a low-melting solid requiring refrigerated storage (2–7 °C) . The higher melting point of the 8-benzyloxy derivative correlates with greater lattice energy and crystallinity, which translates to easier handling, more reliable purity assessment by melting point determination, and improved long-term storage stability at room temperature [1].

Melting point Crystallization Purification

pKa and Ionization Profile vs. 8-Hydroxy Analog

The predicted pKa of 8-(benzyloxy)imidazo[1,2-a]pyridine is 5.66 ± 0.50, reflecting the basicity of the imidazo[1,2-a]pyridine ring nitrogen [1]. This value indicates that the compound is predominantly unionized at physiological pH (7.4) but can form salts with strong acids, enabling solubility modulation for formulation or chromatography [1]. In contrast, the 8-hydroxy analog (imidazo[1,2-a]pyridin-8-ol, pKa ~9–10 for the phenolic OH) exists primarily as the phenoxide anion at high pH and introduces an additional ionizable proton (HBD = 1), which can complicate purification and bioassay interpretation [2]. The 8-methoxy and 8-chloro analogs lack this additional acidic proton, but the 8-chloro analog's lower pKa (imidazo N) may shift its ionization profile differently.

pKa Ionization Salt formation

8-(Benzyloxy)imidazo[1,2-a]pyridine – Application Scenarios


Bradykinin B₂ Antagonist Synthesis

Research groups targeting the bradykinin B₂ receptor for inflammatory, pain, or cardiovascular indications should procure 8-(benzyloxy)imidazo[1,2-a]pyridine as the direct synthetic entry point into the FR173657 antagonist series. As documented by Abe et al. (1998), this compound served as the unique screening lead (compound 2) from which the first orally active non-peptide B₂ antagonists were developed, with the optimized clinical candidate FR173657 achieving sub-nanomolar binding affinity (IC₅₀ 0.56 nM) and oral in vivo efficacy (ED₅₀ 0.075 mg/kg in guinea pig bronchoconstriction) . Procuring this specific intermediate allows direct reproduction of the published SAR pathway and is the only 8-substituted imidazo[1,2-a]pyridine with a proven trajectory to orally active B₂ antagonists.

Orthogonal Protection of 8-Hydroxyl Group

For synthetic routes requiring late-stage installation of a free 8-hydroxyl group on the imidazo[1,2-a]pyridine core, the 8-benzyloxy derivative is the optimal protected intermediate. The benzyl protecting group withstands common reaction conditions (alkylation, halogenation, cross-coupling) at the C-2 and C-3 positions, and is quantitatively removable by catalytic hydrogenolysis (H₂, Pd/C) under mild, neutral conditions . This orthogonal deprotection strategy is not feasible with the 8-methoxy analog (requiring harsh demethylation reagents such as BBr₃) or the 8-chloro analog (requiring Cu-catalyzed hydroxylation at elevated temperature) . The scalable synthesis (64% yield, 7.2 g scale) further supports multi-gram procurement for SAR campaigns .

Library Procurement for CNS & Oral Bioavailability

For organizations building diversity-oriented screening libraries with a focus on oral bioavailability or CNS penetration, the 8-benzyloxy variant offers a computed property profile that is optimally balanced: LogP 2.91 (within the favorable 2–3 range), TPSA 26.53 Ų (well below the 90 Ų BBB threshold), zero hydrogen bond donors, and three hydrogen bond acceptors . Compared to the 8-hydroxy analog (TPSA 37.53 Ų, 1 HBD), the benzyloxy compound has superior predicted membrane permeability. Compared to the 8-chloro analog (TPSA 17.30 Ų, only 2 HBA), it retains an additional hydrogen bond acceptor for target engagement . This balanced property profile makes it a superior inclusion in lead-like or fragment-like screening collections where multiple 8-substituted imidazo[1,2-a]pyridines compete for a limited number of library slots.

Crystalline Solid: Purification & Storage

Procurement teams prioritizing ease of handling, purity verification, and storage logistics should select the 8-benzyloxy derivative over lower-melting 8-substituted analogs. With a melting point of 75–77 °C and isolation as crystalline colorless needles, this compound supports purity assessment by melting point determination and enables purification by simple recrystallization . It is stable at room temperature under dry, sealed conditions, eliminating the need for refrigerated storage and reducing long-term inventory costs compared to the 8-chloro analog, which requires 2–7 °C storage . For laboratories without access to cold-chain logistics or those procuring gram quantities for multi-year research programs, this thermal stability translates directly into lower operational complexity and reduced risk of compound degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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